molecular formula C19H15Cl3N4O3 B13445885 N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester

Cat. No.: B13445885
M. Wt: 453.7 g/mol
InChI Key: OPJONVXRBQWBLT-VROXFSQNSA-N
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Description

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichloro, cyanomethyl, and hydrazinylidene groups, which contribute to its diverse reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichlorobenzonitrile with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to hydrazine hydrate to introduce the hydrazinylidene group. The final step involves the acetylation of the hydrazine derivative followed by esterification with ethyl chloroformate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Properties

Molecular Formula

C19H15Cl3N4O3

Molecular Weight

453.7 g/mol

IUPAC Name

ethyl N-[(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C19H15Cl3N4O3/c1-2-29-19(28)25-17(27)10-24-26-13-7-15(21)18(16(22)8-13)14(9-23)11-3-5-12(20)6-4-11/h3-8,10,14,26H,2H2,1H3,(H,25,27,28)/b24-10-

InChI Key

OPJONVXRBQWBLT-VROXFSQNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C=N\NC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)NC(=O)C=NNC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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